

1-Phenylpiperidin-3-amine (CAS 63921-21-1): A Review of Available Data

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Compound of Interest

Compound Name: *1-Phenylpiperidin-3-amine*

Cat. No.: *B1280275*

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for **1-Phenylpiperidin-3-amine**, CAS 63921-21-1. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth pharmacological data, and specific signaling pathway information for this compound are limited. Much of the available information is inferred from studies on structurally related piperidine derivatives.

Physicochemical Properties

1-Phenylpiperidin-3-amine is a piperidine derivative with a phenyl group attached to the nitrogen atom and an amine group at the 3-position of the piperidine ring.^[1] Its basic physicochemical properties are summarized in the table below.

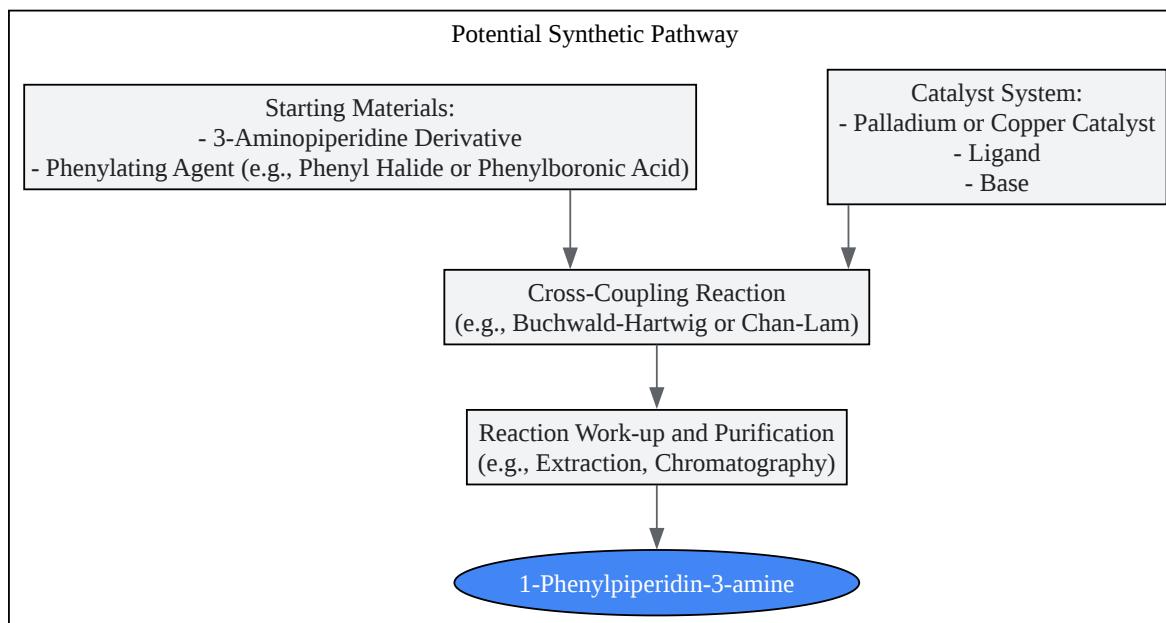
Property	Value	Source
CAS Number	63921-21-1	[2]
Molecular Formula	C ₁₁ H ₁₆ N ₂	[2]
Molecular Weight	176.26 g/mol	[1]
Boiling Point	295 °C	[3]
Density	1.041 g/cm ³	[3]
InChI Key	OXQYZZQHIINDCG- UHFFFAOYSA-N	[3]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **1-Phenylpiperidin-3-amine** was not found in the public domain, general synthetic strategies for analogous N-aryl piperidines can be considered. Plausible synthetic routes may include:

- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for the formation of carbon-nitrogen bonds. It would involve the coupling of 3-aminopiperidine with a phenyl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst and a suitable ligand.
- Chan-Lam Coupling: This copper-catalyzed method provides an alternative for N-arylation. It typically involves the reaction of 3-aminopiperidine with a phenylboronic acid.
- Nucleophilic Aromatic Substitution (SNAr): If an activated phenyl ring (e.g., with electron-withdrawing groups) is used as a starting material, direct nucleophilic substitution by 3-aminopiperidine might be feasible.

A general workflow for a potential synthesis is outlined below.



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Caption: A generalized workflow for the synthesis of **1-Phenylpiperidin-3-amine**.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on **1-Phenylpiperidin-3-amine** are not readily available in the reviewed literature. However, research on structurally similar compounds, particularly other phenylpiperidine derivatives, suggests that this molecule could potentially interact with central nervous system (CNS) targets.

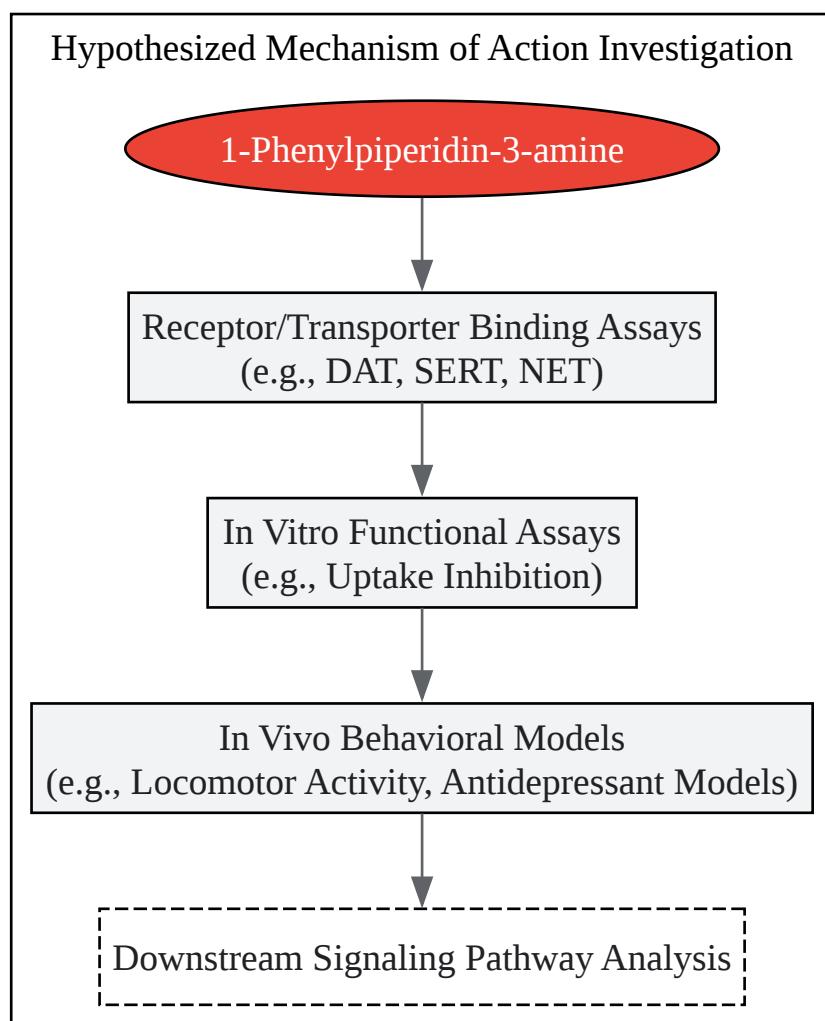
Derivatives of 1-phenylpiperidine have been investigated for a range of biological activities, including:

- Antidepressant Activity: Some derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs).[\[1\]](#)
- Anticancer and Anticonvulsant Potential: The 1-phenylpiperidine scaffold has been used in the development of potential anticancer and anticonvulsant agents.[\[1\]](#)

It is important to note that the pharmacology of the parent 3-phenylpiperidine compound itself has not been extensively reported.[\[4\]](#)

Based on the activities of related molecules, it can be hypothesized that **1-Phenylpiperidin-3-amine** might exhibit affinity for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT). The interaction with these transporters is a common mechanism of action for many CNS-active drugs.

The logical relationship for investigating the potential mechanism of action is depicted in the following diagram.



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Caption: A proposed workflow for elucidating the pharmacological profile of **1-Phenylpiperidin-3-amine**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological evaluation of **1-Phenylpiperidin-3-amine** are not available in the cited literature. Researchers would need to develop and validate their own methods based on general procedures for similar compounds.

Conclusion

1-Phenylpiperidin-3-amine (CAS 63921-21-1) is a chemical entity for which basic physicochemical data is available. However, there is a notable absence of in-depth pharmacological studies, detailed experimental protocols, and mechanistic insights in the public domain. The potential biological activities of this compound can only be inferred from research on structurally related piperidine derivatives, which suggests possible interactions with CNS targets such as monoamine transporters. Further research is required to elucidate the specific properties and potential applications of **1-Phenylpiperidin-3-amine**.

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